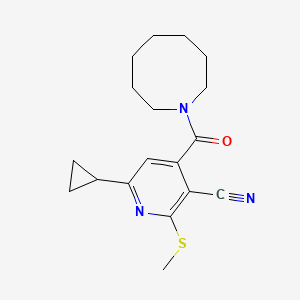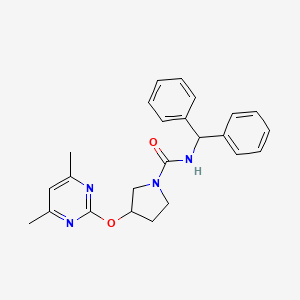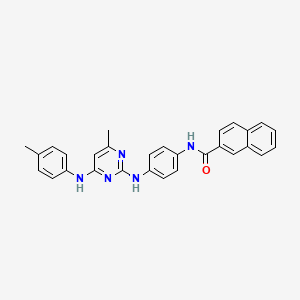![molecular formula C15H17F2N3OS B2670852 N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide CAS No. 1208636-72-9](/img/structure/B2670852.png)
N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide, also known as BMS-986177, is a novel small molecule inhibitor of the tyrosine kinase 2 (TYK2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins that play a crucial role in the regulation of immune responses. BMS-986177 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various autoimmune diseases.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide works by selectively inhibiting the activity of TYK2, which is a key mediator of the signaling pathways involved in the immune response. By blocking TYK2, this compound prevents the activation of downstream signaling pathways, which ultimately leads to the suppression of pro-inflammatory cytokine production. This mechanism of action is distinct from other JAK inhibitors, which target multiple members of the JAK family.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce the levels of pro-inflammatory cytokines in preclinical models of autoimmune diseases. This reduction in cytokine production is associated with a decrease in inflammation and tissue damage. Additionally, this compound has been shown to have a minimal effect on the production of red and white blood cells, which is a common side effect of other JAK inhibitors.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide is its selectivity for TYK2, which reduces the risk of off-target effects. Additionally, this compound has a favorable safety profile and has been shown to have minimal effects on hematopoiesis. However, the moderate yield of the synthesis and the high cost of the starting materials may limit its use in certain experiments.
Future Directions
Future research on N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide could focus on its potential as a therapeutic agent for various autoimmune diseases. Additionally, studies could investigate the optimal dosing and administration of this compound in clinical trials. Finally, efforts could be made to improve the yield and cost-effectiveness of the synthesis of this compound.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide involves a multi-step process starting from commercially available starting materials. The key steps include the preparation of the cyclopentyl amine intermediate, followed by the introduction of the difluoromethylthio group and the phenylamino group. The final step involves the coupling of the amide group to the cyclopentyl ring. The overall yield of the synthesis is moderate, but the purity of the final product is high.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, this compound has been shown to effectively suppress the production of pro-inflammatory cytokines, which are key mediators of the immune response. Additionally, this compound has been shown to have a favorable safety profile in animal studies.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(difluoromethylsulfanyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3OS/c16-14(17)22-12-5-3-11(4-6-12)19-9-13(21)20-15(10-18)7-1-2-8-15/h3-6,14,19H,1-2,7-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPKLJIVYDYKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2670775.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2670777.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2670778.png)

![2-cyclopentyl-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2670783.png)


![(E)-4-(Dimethylamino)-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]but-2-enamide](/img/structure/B2670789.png)
![4-[2-(4-Fluorophenyl)ethyl]-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2670791.png)
![1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670792.png)